N-(3-Hydroxypropyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxamide
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Overview
Description
N-(3-Hydroxypropyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of thienopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include a thienopyrazole core, which is then functionalized through various chemical reactions to introduce the hydroxypropyl, methyl, and phenyl groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for various biological functions. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxypropyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxamide
- N-(3-Hydroxypropyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-4-carboxamide
- N-(3-Hydroxypropyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-6-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the thienopyrazole core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17N3O2S/c1-11-13-10-14(15(21)17-8-5-9-20)22-16(13)19(18-11)12-6-3-2-4-7-12/h2-4,6-7,10,20H,5,8-9H2,1H3,(H,17,21) |
InChI Key |
UCVATZJIMPXEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NCCCO)C3=CC=CC=C3 |
Origin of Product |
United States |
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